molecular formula C8H12N2O2 B8045203 methyl 2-propyl-1H-imidazole-5-carboxylate

methyl 2-propyl-1H-imidazole-5-carboxylate

Cat. No. B8045203
M. Wt: 168.19 g/mol
InChI Key: QDYSALTUYDMCBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds like “(E)-N’-Benzylidene-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazides” has been reported . They were synthesized from “7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazide” by condensing with different aromatic aldehydes .

Scientific Research Applications

  • Angiotensin II Receptor Antagonists : Imidazole-5-carboxylic acids, including derivatives related to methyl 2-propyl-1H-imidazole-5-carboxylate, have been synthesized and evaluated for their ability to antagonize the angiotensin II (AII) receptor, showing promising results in inhibiting AII-induced pressor response. Compounds such as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl and (pivaloyloxy)-methyl esters of 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[(2'-1H-tetrazol-5- ylbiphenyl-4-yl)-methyl]imidazole-5-carboxylic acid demonstrated potent and long-lasting antagonistic activity (Yanagisawa et al., 1996).

  • β-Glucuronidase Inhibitory Activity : Derivatives of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate have shown significant inhibitory activity against β-glucuronidase, with potential applications in drug synthesis (Salar et al., 2017).

  • Antimicrobial and Antitrichomonal Activity : Vinyl-substituted 2-nitroimidazoles, related to the this compound structure, exhibited significant antibacterial and antitrichomonal activity in mice (Cavalleri et al., 1977).

  • Supramolecular Chemistry : The compound 2-propyl-1H-imidazole-4,5-dicarboxylate has been used in synthesizing new complexes for multi-dimensional structural studies, demonstrating its versatility in supramolecular chemistry (Li et al., 2010).

  • Corrosion Inhibition : Derivatives of benzimidazole bearing 1, 3, 4-oxadiazoles, such as 5-((2-propyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol, have shown potential as corrosion inhibitors for mild steel in sulphuric acid, offering practical applications in material science (Ammal et al., 2018).

  • Cytotoxic Properties : Certain 4,5-diaryl-1-methyl-1H-imidazoles, which can be synthesized from compounds related to this compound, have been found to be highly cytotoxic against human tumor cell lines (Bellina et al., 2008).

properties

IUPAC Name

methyl 2-propyl-1H-imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-4-7-9-5-6(10-7)8(11)12-2/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYSALTUYDMCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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